molecular formula C22H21N3O4 B2890743 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1695168-79-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2890743
CAS No.: 1695168-79-6
M. Wt: 391.427
InChI Key: XLIZBJKJZLQENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound featuring:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis due to its UV-sensitive cleavage properties.
  • A methylamino group attached to the Fmoc-protected carbonyl.
  • A 1-methyl-1H-pyrazol-4-yl substituent on the acetic acid backbone.

This compound is likely employed as a building block in solid-phase peptide synthesis (SPPS) to incorporate pyrazole-modified amino acids, enabling the design of peptides with tailored structural or functional properties .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-24-12-14(11-23-24)20(21(26)27)25(2)22(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,19-20H,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZBJKJZLQENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, known by its CAS number 1695168-79-6, is an intriguing compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features a fluorenyl methoxy carbonyl moiety linked to a methylamino group and a pyrazole acetic acid unit. The molecular formula is C23H26N2O5C_{23}H_{26}N_2O_5, with a molecular weight of approximately 410.46 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives with appropriate amines and acids. Various synthetic routes have been reported, showcasing its versatility as a scaffold for further modifications in medicinal chemistry .

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds containing the pyrazole moiety have shown promising activity against various bacterial strains. The binding mode and interactions with penicillin-binding proteins have been investigated through molecular docking studies, revealing significant binding affinities that suggest potential therapeutic uses in treating bacterial infections .

2. Enzyme Inhibition

The compound has been tested for its inhibitory effects on specific enzymes such as CTP synthetase (CTPS). Research indicates that modifications to the molecular structure can enhance inhibitory potency. For example, certain derivatives exhibited IC50 values as low as 0.043 µM against Trypanosoma brucei CTPS, indicating strong enzyme inhibition and potential as anti-trypanosomal agents .

3. Antioxidant Properties

Studies focusing on related compounds have highlighted antioxidant activities. The presence of the fluorenyl group appears to contribute to enhanced radical scavenging capabilities, making these compounds candidates for further investigation in oxidative stress-related conditions .

Case Studies

StudyFindingsReference
Antimicrobial ActivitySignificant binding affinity towards penicillin-binding proteins; potential as antibacterial agents
Enzyme InhibitionIC50 = 0.043 µM against T. brucei CTPS; effective anti-trypanosomal activity
Antioxidant EvaluationEnhanced DPPH scavenging activity compared to standard antioxidants

Comparison with Similar Compounds

Structural Isomers: Pyrazole Positional Variants

Compound Name Pyrazole Position Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 4 C₂₂H₂₁N₃O₄ 377.4 Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid 3 C₂₂H₂₁N₃O₄ 377.4 Pyrazole N1-methyl group at position 3; altered steric hindrance may affect coupling efficiency in SPPS.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid 5 C₂₂H₂₁N₃O₄ 377.4 Pyrazole substituent at position 5; electronic distribution differs, potentially influencing reactivity.

Key Insight : Positional isomerism impacts steric and electronic properties. The 4-position pyrazole in the target compound may offer optimal spatial arrangement for peptide chain elongation compared to 3- or 5-position analogs.

Alkyl/Aryl Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentylamino C₂₂H₂₅NO₄ 375.4 Longer alkyl chain increases lipophilicity, reducing aqueous solubility.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl C₂₄H₂₁NO₅ 403.4 Aromatic methoxy group enhances π-π interactions but may hinder cleavage in SPPS.

Key Insight: The target’s methylamino group balances steric bulk and hydrophilicity, favoring solubility and reactivity in peptide synthesis compared to bulkier or aromatic substituents.

Backbone and Functional Group Modifications

Compound Name Backbone/Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid Propanoic acid + pyrazole C₂₃H₁₉N₃O₄ 401.4 Longer backbone may alter peptide conformation.
2-[(cyanomethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyanomethyl group C₁₉H₁₆N₂O₄ 336.3 Electron-withdrawing cyano group increases reactivity in coupling reactions.

Key Insight : The target’s acetic acid backbone and methylpyrazole group provide a compact structure suitable for introducing heterocyclic motifs without excessive steric demand.

Heterocyclic Ring Comparisons

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid Imidazole C₂₈H₂₅N₃O₄ 467.5 Imidazole’s dual nitrogen sites enable metal coordination, unlike pyrazole.

Key Insight : Pyrazole in the target compound lacks the metal-binding capability of imidazole but offers greater chemical stability under acidic conditions.

Q & A

Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction yields?

The synthesis typically involves introducing the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group to the amino acid backbone, followed by coupling with the pyrazole moiety. Critical steps include:

  • Protection of the amino group using Fmoc-Cl (chloride) under anhydrous conditions .
  • Selective alkylation of the pyrazole ring to introduce the methyl group at the 1-position .
  • Carboxylic acid activation (e.g., using DCC/DMAP) for final coupling . To optimize yields, monitor intermediates via TLC and purify using flash chromatography. Reaction temperatures should be maintained below 25°C to prevent Fmoc deprotection .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.3–7.7 ppm) and pyrazole ring substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C23_{23}H22_{22}N3_{3}O4_{4} requires 404.16 g/mol) .
  • HPLC : Reverse-phase chromatography to assess purity (>95%) and detect by-products from incomplete coupling .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent Fmoc group degradation .
  • Moisture sensitivity : Keep under inert gas (N2_2/Ar) in sealed containers to avoid hydrolysis of the carbamate bond .
  • Short-term stability : Bench stability is limited to 24 hours at room temperature in DMSO or DMF .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the Fmoc group during peptide coupling?

The Fmoc group acts as a base-labile protecting group. Its removal involves nucleophilic attack by piperidine or DBU, generating a carbamic acid intermediate that decarboxylates to release CO2_2 and the free amine . Kinetic studies suggest the pyrazole ring’s electron-withdrawing effects slightly retard deprotection rates compared to standard Fmoc-amino acids .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and pH effects:

  • Polar aprotic solvents : High solubility in DMF or DMSO (>50 mg/mL) .
  • Aqueous buffers : Poor solubility (<1 mg/mL at pH 7.4) due to hydrophobic Fmoc and pyrazole groups. Adjust pH to >10 (using NH4_4OH) or use surfactants (e.g., Tween-20) . Validate solubility under experimental conditions using dynamic light scattering (DLS) .

Q. What strategies improve the compound’s utility in solid-phase peptide synthesis (SPPS)?

  • Side-chain modifications : Introduce PEG linkers or charged groups (e.g., sulfonate) to enhance resin compatibility .
  • Orthogonal protection : Pair Fmoc with acid-labile tert-butyl groups for sequential deprotection .
  • Coupling efficiency : Use HATU/Oxyma Pure as activators to reduce racemization .

Q. How do structural analogs of this compound compare in target-binding assays?

Analogs with varying pyrazole substituents (e.g., 3-methyl vs. 4-methyl) show distinct bioactivity:

Analog Substituent Binding Affinity (Kd_d, nM) Reference
Parent1-methyl-4-pyrazole12.3 ± 1.5
Analog A1-ethyl-3-pyrazole8.7 ± 0.9
Analog B1-methyl-5-pyrazole>100
Substituent position significantly impacts steric hindrance and hydrogen-bonding capacity .

Safety and Handling

Q. What precautions are critical when handling this compound in vitro?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Troubleshooting

Q. How should researchers interpret unexpected by-products in HPLC chromatograms?

Common by-products include:

  • Fmoc-deprotected species : Caused by residual moisture; repurify using silica gel chromatography .
  • Diastereomers : Optimize coupling conditions (e.g., lower temperature) and confirm stereochemistry via circular dichroism (CD) .

Q. What computational tools predict this compound’s interactions in peptide-drug conjugates?

  • Molecular docking (AutoDock Vina) : Simulate binding to peptide receptors (e.g., GPCRs) .
  • MD simulations (GROMACS) : Assess conformational stability in aqueous and lipid bilayer environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.